molecular formula C23H20FNO6S B11478029 3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11478029
M. Wt: 457.5 g/mol
InChI Key: CZFQGBGVUXAERI-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a trimethoxyphenyl group, and a tetrahydrothieno[3,2-b]pyridine core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-fluorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate undergoes cyclization with a thieno[3,2-b]pyridine derivative under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halogens or alkyl groups .

Scientific Research Applications

3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
  • 3-(4-Chlorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
  • 3-(4-Bromophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and reactivity compared to its chlorinated or brominated analogs .

Properties

Molecular Formula

C23H20FNO6S

Molecular Weight

457.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H20FNO6S/c1-29-15-8-12(9-16(30-2)20(15)31-3)14-10-17(26)25-19-18(11-4-6-13(24)7-5-11)22(23(27)28)32-21(14)19/h4-9,14H,10H2,1-3H3,(H,25,26)(H,27,28)

InChI Key

CZFQGBGVUXAERI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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